molecular formula C27H45NO2 B12661132 Isoteinemine CAS No. 65027-00-1

Isoteinemine

Cat. No.: B12661132
CAS No.: 65027-00-1
M. Wt: 415.7 g/mol
InChI Key: IRRHFODGOMSPEE-XUIZEMEISA-N
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Description

Isoteinemine is a steroidal alkaloid compound that has been isolated from various species of the Veratrum genus, particularly Veratrum californicum. Steroidal alkaloids are known for their complex structures and diverse biological activities. This compound has garnered interest due to its potential medicinal properties and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoteinemine typically involves the extraction from natural sources, such as the roots and rhizomes of Veratrum californicum. The extraction process includes:

    Solvent Extraction: The plant material is dried and ground, followed by extraction using solvents like methanol or ethanol.

    Purification: The crude extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in synthesizing it in large quantities. advancements in biotechnological methods and the use of genetically modified organisms may offer potential routes for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

Isoteinemine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Isoteinemine has several scientific research applications, including:

    Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into the synthesis and modification of steroidal alkaloids.

    Biology: Research on this compound’s biological activities, such as its effects on cell signaling pathways and gene expression, contributes to our understanding of its potential therapeutic uses.

    Medicine: this compound is investigated for its potential as an anticancer agent, particularly in targeting the Hedgehog signaling pathway, which is implicated in various cancers.

    Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Isoteinemine exerts its effects through several mechanisms:

    Cell Signaling: It modulates cell signaling pathways, such as the Hedgehog pathway, which plays a crucial role in cell differentiation and proliferation.

    Gene Expression: this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Isoteinemine is compared with other steroidal alkaloids, such as:

    Cyclopamine: Both compounds are isolated from Veratrum species and have similar structures, but cyclopamine is more widely studied for its Hedgehog pathway inhibition.

    Veratramine: Another steroidal alkaloid with similar biological activities, but with distinct structural differences that affect its pharmacological properties.

    Muldamine: Shares structural similarities with this compound but has different biological activities and potential therapeutic applications.

This compound’s uniqueness lies in its specific structural features and its potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

65027-00-1

Molecular Formula

C27H45NO2

Molecular Weight

415.7 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19?,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1

InChI Key

IRRHFODGOMSPEE-XUIZEMEISA-N

Isomeric SMILES

C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CCC(C5)O)C)C)O

Canonical SMILES

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O

Origin of Product

United States

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